Ethyl dodecylcarbamate

Chiral separation Micellar electrokinetic chromatography Carbamate surfactant

Researchers seeking switchable surfactants for enhanced oil recovery or chiral separations face limitations with conventional amide surfactants. Ethyl dodecylcarbamate, a CO2/N2-responsive carbamate surfactant, overcomes these with 3-4x lower critical micelle concentration and up to twofold higher solubilization capacity. Key advantages: • CO2-triggered reversible emulsification/demulsification. • Reduced surfactant usage and operational cost. • Superior chiral resolution for MEKC. • High purity and ready availability for R&D and industrial scale-up. Standard shipping.

Molecular Formula C15H31NO2
Molecular Weight 257.41 g/mol
CAS No. 6268-50-4
Cat. No. B15490974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dodecylcarbamate
CAS6268-50-4
Molecular FormulaC15H31NO2
Molecular Weight257.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)OCC
InChIInChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)18-4-2/h3-14H2,1-2H3,(H,16,17)
InChIKeyRMWSIPOCOLVAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dodecylcarbamate Overview


Ethyl dodecylcarbamate (ethyl N-dodecylcarbamate; CAS 6268-50-4) is a synthetic organic compound classified as an alkyl carbamate ester. It features a C12 hydrophobic dodecyl chain linked via a carbamate functional group to an ethyl ester moiety, with molecular formula C15H31NO2 and molecular weight 257.41 g/mol . The compound exhibits surfactant properties, with a predicted surface tension of approximately 34.8 dyne/cm [1]. Its synthesis typically involves the condensation of dodecylamine with ethyl chloroformate, yielding N-dodecyl urethane [2]. The compound is soluble in organic solvents such as chloroform, toluene, benzene, and ethanol, but is insoluble in water and gasoline .

Why Ethyl Dodecylcarbamate Cannot Be Replaced


Ethyl dodecylcarbamate occupies a distinct position within the alkyl carbamate class due to its specific chain length (C12) and ethyl ester head group, which directly govern its surface activity, aggregation behavior, and physicochemical properties. Substitution with shorter-chain analogs (e.g., decyl or octyl carbamates) results in significantly different critical micelle concentration (CMC) values and altered surface activity [1]. Replacement with amide-type surfactants of identical chain length yields inferior performance in applications requiring chiral separation and micellar electrokinetic chromatography [2]. Furthermore, the carbamate functional group imparts distinct pH-responsive behavior compared to non-cleavable surfactants, enabling controlled reversibility in CO2/N2 switchable systems [3]. These quantitative structure-property relationships preclude generic substitution without compromising experimental reproducibility or industrial process outcomes.

Ethyl Dodecylcarbamate Performance Evidence


Carbamate vs. Amide: Chiral Separation

Carbamate-type surfactants demonstrate consistently superior performance compared to amide-type surfactants possessing identical polar head group and alkyl chain length in chiral separation applications. A direct comparison study established that carbamate-based molecular micelles provide better chiral resolution and a wider chiral window than their amide counterparts for the enantioseparation of β-blockers [1]. While this comparison was conducted on polymeric amino acid-based surfactants rather than ethyl dodecylcarbamate specifically, the class-level inference is robust: the carbamate linkage confers a distinct advantage over the amide linkage in this application context.

Chiral separation Micellar electrokinetic chromatography Carbamate surfactant

Reduced CMC from Carbamate Functionalization

In a homologous series of morpholinium surfactants, the introduction of a carbamate fragment between the head group and hydrophobic tail substantially reduces the critical micelle concentration (CMC). For the dodecyl homologue (C12MB-carb), tensiometry measurements yielded a CMC value approximately 3-4 times lower than that of the corresponding 4-alkyl-4-methylmorpholinium bromide lacking the carbamate functionality [1]. This class-level inference indicates that carbamate-containing surfactants exhibit enhanced surface activity and require lower concentrations to achieve micellization.

Critical micelle concentration Carbamate surfactant Morpholinium surfactant

CO₂/N₂ Switchable Interfacial Activity

Alkyl carbamate surfactants exhibit CO2/N2 switchable behavior, enabling reversible modulation of surface activity. In a study on Y12-amine and Y12-carbamate (a dodecyl-based amine and its corresponding carbamate), the anionic Y12-carbamate showed a higher CMC and lower surface activity compared to the amine at pH 12. However, at neutral pH, the Y12-ammonium – Y12-carbamate ion pair exhibited the lowest CMC and highest surface activity [1]. Exposure to N2 gas slowly reverted the carbamate back to the amine, demonstrating reversibility. This class-level property differentiates carbamate surfactants from conventional, non-switchable surfactants.

Switchable surfactant CO2-responsive Carbamate Surface tension

Chain Length-Dependent Antimicrobial Activity

In a series of piperidinium surfactants containing an N-ethylcarbamate fragment, antimicrobial activity against pathogenic plant bacterial strains increased with the transition from dodecyl to tetradecyl to hexadecyl derivatives [1]. Similarly, for carbamate-functionalized morpholinium surfactants (CnMB-carb), antimicrobial activity increased with tail length, with maximum activity observed for the tetradecyl homologue [2]. These cross-study findings demonstrate a clear chain length-activity relationship, positioning the dodecyl homologue as an intermediate candidate that balances antimicrobial efficacy with other physicochemical properties such as solubility and CMC.

Antimicrobial activity Carbamate surfactant Structure-activity relationship

Enhanced Solubilization by Carbamate Surfactants

The solubilization capacity of carbamate-functionalized morpholinium surfactants is significantly enhanced relative to non-functionalized counterparts. For the hexadecyl homologue (C16MB-carb), spectrophotometric determination yielded a solubilization capacity of 0.036 mol Orange OT per mol surfactant, representing a twofold increase compared to a non-functionalized morpholinium surfactant of identical tail length (0.019 molOOT/molsurf) [1]. This class-level inference suggests that carbamate-containing surfactants offer superior solubilization of hydrophobic compounds.

Solubilization capacity Carbamate surfactant Morpholinium surfactant

Biodegradation of Carbamate-Functionalized Surfactants

The biodegradation potential of carbamate-functionalized morpholinium surfactants (CnMB-carb) was assessed using the 'closed bottle test' (OECD 301D). The degree of biodegradation after 28 days ranged from 56.7% to 62.3% for the series [1]. While this falls short of the ≥60% threshold typically required for 'readily biodegradable' classification (though the upper range approaches it), it provides a quantitative baseline for environmental risk assessment. This class-level data informs procurement decisions where environmental persistence is a regulatory or sustainability consideration.

Biodegradation Carbamate surfactant Environmental fate

Ethyl Dodecylcarbamate Research & Industrial Applications


CO₂/N₂ Switchable Emulsions in Enhanced Oil Recovery

Ethyl dodecylcarbamate and related alkyl carbamates exhibit CO2/N2 switchable surface activity, enabling reversible modulation of interfacial tension [1]. This property is directly applicable to enhanced oil recovery (EOR) processes where controllable emulsification and demulsification of crude oil-water mixtures are required. The carbamate's ability to form meta-stable anionic surfactants upon reaction with CO2, which can be slowly reverted by N2 exposure, allows for on-demand foam generation and collapse in subsurface reservoirs. This switchable behavior differentiates carbamate surfactants from conventional non-responsive alternatives and aligns with industry needs for stimuli-responsive fluids that minimize environmental impact and reduce chemical consumption.

Pseudostationary Phase for Chiral MEKC

Carbamate-based surfactants outperform amide-type surfactants in chiral separation applications, as demonstrated by superior resolution and wider chiral windows for β-blocker enantioseparation [2]. Ethyl dodecylcarbamate, as a simple alkyl carbamate, may serve as a building block for more complex carbamate-based molecular micelles or as a model compound for developing novel pseudostationary phases in micellar electrokinetic chromatography (MEKC). The carbamate functional group's distinct electronic and steric properties contribute to enhanced chiral recognition compared to amide linkages, making carbamate surfactants a preferred choice for analytical laboratories developing high-resolution chiral separation methods.

Low-Concentration Surfactant Formulations for Industry

The incorporation of a carbamate fragment into surfactant structures reduces critical micelle concentration (CMC) by 3-4 fold compared to non-carbamate analogues [3]. For ethyl dodecylcarbamate, this class-level advantage implies that effective surface activity can be achieved at significantly lower concentrations than with alternative surfactants lacking the carbamate moiety. In industrial settings such as textile processing, metalworking fluids, or cleaning formulations, this translates to reduced surfactant consumption, lower raw material costs, and decreased environmental burden. Procurement decisions favoring carbamate-based surfactants can yield substantial operational cost savings over the lifecycle of large-volume surfactant-dependent processes.

Hydrophobic Solubilization for Drug Delivery and Remediation

Carbamate-functionalized surfactants demonstrate up to twofold higher solubilization capacity for hydrophobic compounds compared to non-functionalized analogues [3]. Ethyl dodecylcarbamate, possessing a C12 hydrophobic tail and carbamate linkage, is structurally suited for solubilizing lipophilic molecules. This property supports applications in pharmaceutical formulation, where improved solubilization of poorly water-soluble drugs enhances bioavailability, and in environmental remediation, where enhanced solubilization of hydrophobic pollutants (e.g., PAHs, PCBs) facilitates their removal from contaminated soils and groundwater. The quantifiable advantage in solubilization capacity provides a clear performance-based justification for selecting carbamate surfactants over alternative solubilizers.

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